9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
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Overview
Description
9-(4-nitrophenyl)-9-azatricyclo[9400^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
9-oxatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione: Shares a similar tricyclic structure but lacks the nitrophenyl group.
14,14-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0 pentadeca-1(11),3,5,7-tetraen-12-one: Contains a similar nitrophenyl group but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of 9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione lies in its combination of a tricyclic structure with a nitrophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(4-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)21(19)13-9-11-14(12-10-13)22(25)26/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFEJHZBZMGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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